
Jolkinolide B
Vue d'ensemble
Description
Le Jolkinolide B est un composé diterpénoïde bioactif extrait des racines d’Euphorbia fischeriana Steud, une plante traditionnellement utilisée en médecine chinoise . Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés antitumorales, anti-inflammatoires et antivirales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale du Jolkinolide B implique plusieurs étapes à partir du diosphenol . Le processus comprend la préparation de 4-ylidène-2,3-buténolides substitués, qui sont des intermédiaires clés dans la synthèse .
Méthodes de production industrielle : La production industrielle du this compound implique généralement l’extraction des racines d’Euphorbia fischeriana. Les racines sont broyées, tamisées et soumises à une extraction à l’aide de solvants . L’extrait est ensuite purifié pour isoler le this compound.
Analyse Des Réactions Chimiques
Types de réactions : Le Jolkinolide B subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité biologique.
Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres atomes ou groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans diverses conditions.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’espèces réactives de l’oxygène, tandis que la réduction peut produire des structures diterpénoïdes modifiées.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des diterpénoïdes.
Médecine : Il s’est révélé prometteur dans le traitement de divers cancers, notamment les cancers gastrique, laryngé et rénal Il présente également des propriétés anti-inflammatoires, ce qui en fait un candidat potentiel pour le traitement des maladies inflammatoires.
Applications De Recherche Scientifique
Anticancer Properties
1.1 Mechanisms of Action
Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, colorectal, and hepatocellular carcinoma cells. The primary mechanisms through which this compound exerts its effects include:
- Inhibition of the PI3K/Akt/mTOR Pathway : this compound significantly inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. In studies involving MCF-7 breast cancer cells and LNCaP prostate cancer cells, treatment with this compound resulted in increased apoptosis and decreased cell viability .
- Regulation of Apoptotic Markers : The compound affects the expression of key apoptotic proteins such as Bcl-2 and Bax. For instance, in MDA-MB-231 cells, this compound treatment led to a decrease in the Bcl-2/Bax ratio, promoting cytochrome c release and caspase-3 activation .
- Induction of Endoplasmic Reticulum Stress : In colorectal carcinoma cells, this compound was found to provoke endoplasmic reticulum stress, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .
1.2 Cancer Types Targeted
Clinical Implications
2.1 Potential Therapeutic Applications
Given its promising anticancer properties, this compound is being investigated for potential use as a therapeutic agent in various cancers. Its ability to target multiple pathways suggests that it could be effective not only as a standalone treatment but also in combination therapies.
- Combination Therapies : Studies indicate that this compound may enhance the efficacy of existing treatments. For example, combining this compound with chemotherapy agents has shown synergistic effects in inhibiting tumor growth .
- Targeting Specific Cancer Subtypes : Research has highlighted that this compound may have differential effects on cancer subtypes. For instance, it has been noted to have a more significant impact on luminal B subtype breast cancer compared to luminal A .
Case Studies
Several studies provide insights into the therapeutic potential of this compound:
- Breast Cancer Study : A study demonstrated that treatment with this compound significantly reduced the proliferation and migration of luminal B subtype breast cancer cells while increasing apoptosis rates .
- Hepatocellular Carcinoma Study : Research indicated that this compound inhibited migration and invasion in Huh-7 and SK-Hep-1 cell lines by downregulating β-catenin signaling pathways .
Mécanisme D'action
Le Jolkinolide B exerce ses effets par le biais de plusieurs mécanismes moléculaires :
Activité antitumorale : Il induit l’apoptose dans les cellules cancéreuses en générant des espèces réactives de l’oxygène et en provoquant un stress du réticulum endoplasmique.
Activité anti-inflammatoire : Le this compound module la voie de signalisation JAK2/STAT3, réduisant l’expression des facteurs inflammatoires.
Cibles moléculaires : Le this compound cible les protéines impliquées dans la prolifération cellulaire, l’apoptose et l’inflammation, telles que Bax, BCL-2 et Musashi-2
Comparaison Avec Des Composés Similaires
Le Jolkinolide B est unique parmi les diterpénoïdes en raison de ses bioactivités et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :
Ériocalyxine B : Un autre diterpénoïde possédant des propriétés anti-inflammatoires et antitumorales.
17-hydroxy-Jolkinolide B : Un dérivé du this compound possédant des activités biologiques similaires.
Parthénolide : Une lactone sesquiterpénique aux effets antitumoraux puissants.
Ces composés partagent certains mécanismes d’action mais diffèrent par leurs cibles spécifiques et leur efficacité.
Activité Biologique
Jolkinolide B (JB) is a diterpenoid compound derived from Euphorbia fischeriana, known for its diverse biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.
This compound exhibits multiple anticancer mechanisms, primarily through the modulation of apoptosis and cell proliferation pathways. Key findings include:
- Inhibition of PI3K/Akt Pathway : JB has been shown to downregulate the PI3K/Akt signaling pathway, leading to increased apoptosis in various cancer cells, including breast cancer (MCF-7 and BT-474) and gastric cancer (MKN45) cells. This pathway is crucial for cell survival, and its inhibition promotes cell death through caspase activation .
- Induction of Apoptosis : JB induces apoptosis in a dose-dependent manner by activating caspase-3 and -9 while downregulating anti-apoptotic proteins such as BCL-2. In hepatocellular carcinoma (HCC) cells, JB increases Bax expression, promoting apoptosis .
- Cell Cycle Arrest : Studies indicate that JB causes S-phase arrest in cancer cells, which is associated with downregulation of key regulatory proteins like Cyclin A and CDK2 .
Breast Cancer
Research has demonstrated that JB significantly inhibits the proliferation and migration of breast cancer cells. In vitro studies revealed:
- Cell Proliferation : JB reduced the absorbance value (A value) in MCF-7 and BT-474 cell lines, indicating decreased cell proliferation (P < 0.01) compared to control groups .
- Apoptosis Induction : The compound increased apoptotic cell numbers significantly (P < 0.01), suggesting a potent effect against luminal B subtype breast cancer .
Hepatocellular Carcinoma
In HCC models, JB exhibited notable anti-tumor effects:
- Inhibition of Migration and Invasion : JB inhibited the migration and invasion of Huh-7 and SK-Hep-1 cells while promoting apoptosis by regulating the expression of EMT markers such as E-cadherin and vimentin .
- Regulation of Musashi-2 : The compound was found to downregulate Musashi-2, a protein implicated in tumor progression, further enhancing its anti-cancer effects .
Gastric Cancer
JB also shows promise in gastric cancer treatment:
- Cell Cycle Alterations : In MKN45 cells, JB induced S-phase arrest and decreased expression levels of cell cycle regulators, indicating its potential as an antigastric cancer agent .
Summary of Findings
The following table summarizes the biological activities and effects of this compound across different cancer types:
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Breast Cancer | Inhibition of PI3K/Akt pathway; induction of apoptosis | Reduced proliferation; increased apoptosis |
Hepatocellular Carcinoma | Inhibition of migration/invasion; regulation of Musashi-2 | Decreased EMT markers; enhanced apoptosis |
Gastric Cancer | Cell cycle arrest; downregulation of cyclins | S-phase arrest; reduced proliferative markers |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various cancer cell lines:
- Breast Cancer Study : A study showed that JB significantly inhibited BT-474 breast cancer cells' proliferation and migration while increasing apoptosis through PI3K/Akt pathway modulation .
- HCC Study : Another research highlighted that JB effectively inhibited HCC cell migration and invasion by affecting EMT processes and inducing apoptosis via Bax/BCL-2 regulation .
- Gastric Cancer Study : Research indicated that JB induced S-phase arrest in MKN45 gastric cancer cells, suggesting its potential as a therapeutic agent against gastric tumors .
Propriétés
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOCMGDFRGRKF-MCDHERAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958923 | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-08-1 | |
Record name | Jolkinolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jolkinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.